N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline
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Overview
Description
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline is a complex organic compound that features a pyridine ring, an aniline group, and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline typically involves a multi-step process. One common method includes the alkylation of N-methylaniline with octyl bromide, followed by a Heck reaction to introduce the pyridine-4-yl group. The reaction conditions often require the use of palladium catalysts and specific ligands to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the aniline group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline
- N-Ethyl-2-(pyridin-4-yl)ethanamine
Uniqueness
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This feature differentiates it from other similar compounds and can influence its solubility, reactivity, and biological activity .
Properties
CAS No. |
137758-91-9 |
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Molecular Formula |
C22H30N2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
N-methyl-N-octyl-4-(2-pyridin-4-ylethenyl)aniline |
InChI |
InChI=1S/C22H30N2/c1-3-4-5-6-7-8-19-24(2)22-13-11-20(12-14-22)9-10-21-15-17-23-18-16-21/h9-18H,3-8,19H2,1-2H3 |
InChI Key |
MEGWWMRAIVDBFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Origin of Product |
United States |
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